[2-(3-Chlorophenoxy)phenyl]methanol
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Overview
Description
[2-(3-Chlorophenoxy)phenyl]methanol is an organic compound that features a chlorophenoxy group attached to a phenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: [2-(3-Chlorophenoxy)phenyl]methanol can be synthesized through the reaction of 3-chlorophenol with benzyl chloride under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. This often involves optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Chlorophenoxy)phenyl]methanol undergoes a variety of reactions including oxidation, reduction, and substitution. For instance:
Oxidation: : The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: : Reduction of the compound can lead to the formation of [2-(3-Chlorophenoxy)phenyl]methane.
Substitution: : The chlorine atom on the phenoxy group can be substituted with other groups via nucleophilic substitution reactions.
Oxidation: : Agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are typically used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like sodium ethoxide or other nucleophiles in an appropriate solvent are used.
Major Products: The major products formed from these reactions vary depending on the reagents and conditions employed, leading to compounds such as [2-(3-Chlorophenoxy)phenyl]aldehyde, [2-(3-Chlorophenoxy)phenyl]carboxylic acid, or [2-(3-Chlorophenoxy)phenyl]methane.
Scientific Research Applications
Chemistry: In the field of chemistry, [2-(3-Chlorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the creation of various organic compounds.
Biology: Biologically, this compound can be utilized in studies related to enzyme interactions and inhibitor design due to its specific structural features.
Medicine: Medicinal research explores its potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that is beneficial in drug development.
Industry: Industrially, this compound finds application in the manufacturing of agrochemicals, polymers, and specialty chemicals. Its functionality is exploited to modify properties of end products.
Mechanism of Action
The mechanism by which [2-(3-Chlorophenoxy)phenyl]methanol exerts its effects is primarily related to its ability to interact with different molecular targets. The chlorophenoxy and phenylmethanol groups allow it to bind to various enzymes and receptors, affecting their activity and function.
Molecular Targets and Pathways:Enzymes: : It may act as an inhibitor or substrate for enzymes involved in metabolic pathways.
Receptors: : Binding to specific receptors can modulate signaling pathways, influencing biological responses.
Comparison with Similar Compounds
Similar Compounds:
[4-(3-Chlorophenoxy)phenyl]methanol
[2-(4-Chlorophenoxy)phenyl]methanol
[2-(3-Bromophenoxy)phenyl]methanol
Uniqueness: Compared to its analogs, [2-(3-Chlorophenoxy)phenyl]methanol offers unique reactivity due to the position of the chlorine atom, influencing its chemical behavior and applications. Its versatility in undergoing various reactions and potential in different fields set it apart from related compounds.
Properties
IUPAC Name |
[2-(3-chlorophenoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLAPLNUVVWDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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